molecular formula C20H28O5 B1261292 18-oxo-Resolvin E1

18-oxo-Resolvin E1

Cat. No. B1261292
M. Wt: 348.4 g/mol
InChI Key: CMOJNYRANQREGD-IJDHQMKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

18-oxoresolvin E1 is a nonclassic icosanoid that is (6Z,8E,10E,14Z,16E)-icosa-6,8,10,14,16-pentaenoic acid carrying two hydroxy groups at positions 5 and 12 as well as an oxo group at position 18. It has a role as a human xenobiotic metabolite. It is a nonclassic icosanoid, a long-chain fatty acid, an oxo fatty acid, an enone and a hydroxy polyunsaturated fatty acid. It is a conjugate acid of a 18-oxoresolvin E1(1-).

Scientific Research Applications

Metabolic Pathways and Biological Activity

  • 18-oxo-Resolvin E1 is a metabolic product of Resolvin E1 (RvE1) formed through dehydrogenation at the carbon 18 position, primarily in the murine lung. This conversion represents a major initial metabolic route for RvE1, playing a role in its inactivation. Interestingly, while RvE1 has potent anti-inflammatory effects, its oxidized form, 18-oxo-RvE1, lacks this activity (Arita et al., 2006).

Stereochemistry and Efficacy in Inflammation Resolution

  • Resolvin E1 and its stereoisomers, including 18-oxo-Resolvin E1, are derived from omega-3 eicosapentaenoic acid (EPA) and have a significant role in resolving inflammation. The stereochemistry of these molecules is critical for their efficacy, with variations in the configuration at the 18 position altering their biological activity and potency (Oh et al., 2011).

Role in Inflammation and Disease Models

  • The conversion of RvE1 into 18-oxo-RvE1 and other metabolic products has been studied to understand its role in inflammation resolution. This research is key to understanding how specific tissues inactivate proresolving signals like RvE1 to allow a return to homeostasis, a process that might be relevant in various diseases (Hong et al., 2008).

Anti-inflammatory and Pro-Resolving Actions

  • 18-oxo-Resolvin E1 is part of a group of lipid mediators that includes resolvins, known for their strong anti-inflammatory and pro-resolving actions. Understanding the function and metabolism of these mediators, including 18-oxo-Resolvin E1, is crucial for developing new therapeutic strategies for inflammation-related diseases (Ji et al., 2011).

Synthesis and Therapeutic Potential

  • The synthesis and understanding of the bioactivity of compounds like 18-oxo-Resolvin E1 are significant for developing new therapeutic agents. Synthetic approaches to these compounds can provide insights into their potential use in controlling inflammation and related diseases (Krishnamurthy et al., 2011).

properties

Product Name

18-oxo-Resolvin E1

Molecular Formula

C20H28O5

Molecular Weight

348.4 g/mol

IUPAC Name

(5S,6Z,8E,10E,12R,14Z,16E)-5,12-dihydroxy-18-oxoicosa-6,8,10,14,16-pentaenoic acid

InChI

InChI=1S/C20H28O5/c1-2-17(21)11-8-5-9-14-18(22)12-6-3-4-7-13-19(23)15-10-16-20(24)25/h3-9,11-13,18-19,22-23H,2,10,14-16H2,1H3,(H,24,25)/b4-3+,9-5-,11-8+,12-6+,13-7-/t18-,19+/m0/s1

InChI Key

CMOJNYRANQREGD-IJDHQMKWSA-N

Isomeric SMILES

CCC(=O)/C=C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O

Canonical SMILES

CCC(=O)C=CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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